molecular formula C16H18N4O B2482779 N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2189498-52-8

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2482779
CAS No.: 2189498-52-8
M. Wt: 282.347
InChI Key: JTUQPLBXBLEBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

These compounds have been studied for their potential as inhibitors of receptor tyrosine kinase . They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Future Directions

The future directions for research on these compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the acylation of azetidine with 3,4-dimethylbenzoyl chloride, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

  • N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
  • N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyridine-2-amine

Comparison: Compared to similar compounds, N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine exhibits unique structural features that may confer distinct biological activities. Its combination of the azetidine and pyrimidine rings makes it a versatile molecule for various applications, distinguishing it from other related compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUQPLBXBLEBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.